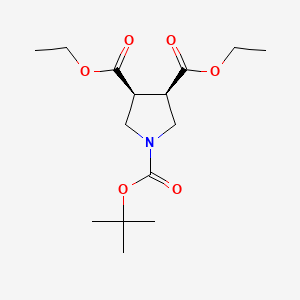

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Descripción general

Descripción

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.36 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two ester functionalities. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the following steps:

Starting Material: The synthesis begins with N-Boc-protected proline azide, which is derived from N-Boc-L-proline.

Cycloaddition Reaction: A copper-catalyzed Huisgen 1,3-dipolar cycloaddition is employed to form the pyrrolidine ring.

Esterification: The resulting intermediate undergoes esterification to introduce the diethyl ester groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products:

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Deprotected pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows it to participate in various reactions including:

- Esterification : The compound can undergo hydrolysis to yield carboxylic acids, which are pivotal in further synthetic pathways.

- Formation of Heterocycles : It acts as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is particularly significant in the development of pharmaceutical agents targeting neurological and inflammatory diseases. Its applications include:

- Synthesis of Drug Intermediates : It is used to create intermediates for drugs that inhibit enzymes involved in disease processes.

- Neuroprotective Agents : Research has indicated potential neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated high yields in synthesizing PNP inhibitors using this compound as an intermediate. |

| Study B | Heterocycle Formation | Successfully used in the formation of pyrrolidine derivatives with enhanced biological activity. |

| Study C | Enzyme Inhibition | Found to be effective in synthesizing inhibitors for specific enzymes linked to metabolic disorders. |

Industrial Applications

In addition to its research applications, this compound is utilized in:

- Fine Chemicals Production : Employed as a reagent in various chemical processes.

- Pharmaceutical Manufacturing : Integral in the production of active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism of action of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its role as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the construction of complex molecules. The Boc protecting group provides stability during reactions and can be selectively removed to expose reactive sites on the pyrrolidine ring.

Comparación Con Compuestos Similares

- N-Boc-pyrrolidine-2-carboxylic acid diethyl ester

- N-Boc-pyrrolidine-3-carboxylic acid diethyl ester

- N-Boc-pyrrolidine-4-carboxylic acid diethyl ester

Uniqueness: cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is unique due to the presence of two ester groups at the 3 and 4 positions of the pyrrolidine ring, which provides additional sites for functionalization and enhances its utility in asymmetric synthesis and drug discovery.

Actividad Biológica

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and two carboxylic acid functionalities, which may influence its pharmacological properties.

The compound can be synthesized through various methods, including the esterification of pyrrolidine derivatives. Its structural features contribute to its solubility and reactivity, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H21N1O5 |

| Molecular Weight | 269.31 g/mol |

| Log P (Octanol-Water Partition) | 1.09 |

| Solubility | High in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have shown inhibition of enzymes like angiotensin-converting enzyme (ACE) and glycosidases, suggesting potential applications in hypertension and diabetes management .

- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing pathways related to mood and cognition .

Biological Activity Studies

Research has indicated that pyrrolidine derivatives exhibit a range of biological activities. Here are some notable findings related to the compound:

- Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives possess antibacterial properties, with efficacy against various strains .

- Antitumor Effects : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential anticancer agents .

- Neuroprotective Properties : Compounds structurally similar to this compound have been investigated for neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives showed that compounds similar to cis-N-Boc-pyrrolidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that certain pyrrolidine derivatives led to a reduction in cell viability by up to 70% at concentrations of 50 µM. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O,4-O-diethyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFYELHUZMOHPV-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.